![molecular formula C14H20O B123636 (R)-2-Methyl-1-phenyl-3-heptanone CAS No. 159213-12-4](/img/structure/B123636.png)
(R)-2-Methyl-1-phenyl-3-heptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-Methyl-1-phenyl-3-heptanone, also known as R, is a chiral compound used in various scientific research applications. It is a ketone with a molecular formula of C16H22O and a molecular weight of 230.35 g/mol. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can affect various physiological processes.
Biochemical and Physiological Effects:
((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone has been shown to affect various biochemical and physiological processes. It has been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone has been shown to have anti-inflammatory effects, which can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone has several advantages for lab experiments. It is a chiral compound, which makes it useful in the synthesis of chiral compounds. Additionally, it has shown potential as a lead compound for drug discovery due to its unique chemical properties. However, ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone has limitations in terms of its stability and solubility, which can affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone in scientific research. One potential direction is the development of new drugs based on its unique chemical properties. Additionally, ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone could be used as a tool in the study of various physiological processes, such as inflammation and oxidative stress. Further research is needed to fully understand the potential applications of ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone in scientific research.
Synthesemethoden
The synthesis of ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone involves the condensation of 2-methyl-1-phenyl-1-propanol with acetic anhydride in the presence of a strong acid catalyst. The reaction yields a racemic mixture of ((R)-2-Methyl-1-phenyl-3-heptanone) and (S) enantiomers, which can be separated using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone has been used in various scientific research applications, including the synthesis of chiral compounds, drug discovery, and biological studies. It has been used as a chiral auxiliary in the synthesis of various natural products, such as alkaloids and amino acids. Additionally, ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone has shown potential as a lead compound for the development of new drugs due to its unique chemical properties.
Eigenschaften
CAS-Nummer |
159213-12-4 |
---|---|
Produktname |
(R)-2-Methyl-1-phenyl-3-heptanone |
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
(2R)-2-methyl-1-phenylheptan-3-one |
InChI |
InChI=1S/C14H20O/c1-3-4-10-14(15)12(2)11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
YPJPZJXXBCPBIV-GFCCVEGCSA-N |
Isomerische SMILES |
CCCCC(=O)[C@H](C)CC1=CC=CC=C1 |
SMILES |
CCCCC(=O)C(C)CC1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(=O)C(C)CC1=CC=CC=C1 |
Synonyme |
(R)-2-Methyl-1-phenyl-3-heptanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.